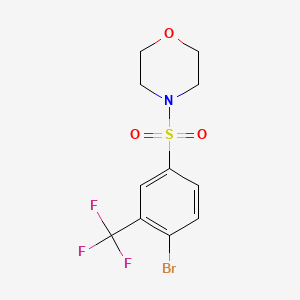

4-(4-Bromo-3-(trifluoromethyl)phenylsulfonyl)morpholine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-[4-bromo-3-(trifluoromethyl)phenyl]sulfonylmorpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrF3NO3S/c12-10-2-1-8(7-9(10)11(13,14)15)20(17,18)16-3-5-19-6-4-16/h1-2,7H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPOIFMSALBFKLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1S(=O)(=O)C2=CC(=C(C=C2)Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrF3NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70674373 | |

| Record name | 4-[4-Bromo-3-(trifluoromethyl)benzene-1-sulfonyl]morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70674373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1020253-04-6 | |

| Record name | 4-[4-Bromo-3-(trifluoromethyl)benzene-1-sulfonyl]morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70674373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to 4-(4-Bromo-3-(trifluoromethyl)phenylsulfonyl)morpholine (CAS 1020253-04-6): Synthesis, Properties, and Application as a γ-Secretase Inhibitor

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-Bromo-3-(trifluoromethyl)phenylsulfonyl)morpholine is a synthetic small molecule belonging to the N-arylsulfonyl morpholine class of compounds. The morpholine ring is a recognized "privileged structure" in medicinal chemistry, frequently incorporated into drug candidates to enhance physicochemical properties, metabolic stability, and biological activity.[1][2] Its presence can improve aqueous solubility and provide a versatile scaffold for interacting with various biological targets.[3][4]

This specific compound, identified by CAS number 1020253-04-6, has been investigated within the context of developing novel therapeutics for Alzheimer's disease. Research into structurally related N-arylsulfonyl morpholines has identified them as potent inhibitors of γ-secretase, a key enzyme in the pathological pathway of Alzheimer's.[5] This guide provides a comprehensive technical overview of its chemical properties, a detailed protocol for its synthesis, its proposed mechanism of action, and methodologies for its biological evaluation.

Physicochemical and Structural Properties

The fundamental properties of this compound are critical for its application in experimental settings. These data inform solubility, handling, and potential for cell permeability.

| Property | Value | Source |

| CAS Number | 1020253-04-6 | [6][7][8] |

| Molecular Formula | C₁₁H₁₁BrF₃NO₃S | [6][7][8] |

| Molecular Weight | 374.17 g/mol | [6][7] |

| Purity | ≥97% (Typical) | [6] |

| Topological Polar Surface Area (TPSA) | 46.61 Ų | [6] |

| LogP (Calculated) | 2.4888 | [6] |

| Hydrogen Bond Acceptors | 3 | [6] |

| Hydrogen Bond Donors | 0 | [6] |

| SMILES | C1=CC(=C(C=C1S(=O)(=O)N2CCOCC2)C(F)(F)F)Br | [6] |

| Storage Conditions | 2-8°C, Sealed in dry environment | [6][7] |

Synthesis and Purification

The synthesis of N-arylsulfonyl morpholines is a well-established process in medicinal chemistry. The primary strategy involves the nucleophilic substitution reaction between a suitably substituted arylsulfonyl chloride and morpholine.

Retrosynthetic Analysis & Workflow

The key disconnection for the synthesis is the sulfur-nitrogen (S-N) bond. This retrosynthetic approach identifies the two primary starting materials: 4-bromo-3-(trifluoromethyl)benzene-1-sulfonyl chloride and morpholine. The reaction is typically facilitated by a non-nucleophilic base to quench the HCl byproduct.

Detailed Experimental Protocol

This protocol is a representative procedure based on standard methods for the synthesis of N-arylsulfonyl heterocycles.[5][9]

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 4-bromo-3-(trifluoromethyl)benzene-1-sulfonyl chloride (1.0 eq) and dissolve in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (approx. 0.1 M concentration). Place the flask in an ice bath to cool to 0°C.

-

Addition of Reagents: In a separate flask, dissolve morpholine (1.1 eq) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq) in the same anhydrous solvent.

-

Reaction Execution: Add the morpholine/base solution dropwise to the cooled sulfonyl chloride solution over 15-20 minutes with vigorous stirring. Causality Note: Slow, dropwise addition is crucial to control the exothermic reaction and prevent the formation of side products.

-

Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours or until the reaction is complete. The progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting sulfonyl chloride.

-

Work-up: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl (to remove excess base and morpholine), saturated sodium bicarbonate solution (to remove any residual acid), and finally with brine. Causality Note: These aqueous washes are essential for removing impurities and simplifying the final purification step.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude solid by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure this compound.

Mechanism of Action: Inhibition of γ-Secretase

The primary therapeutic interest in this class of compounds stems from their activity as γ-secretase inhibitors.[5] This enzyme complex plays a central role in the amyloid cascade hypothesis of Alzheimer's disease.

The Role of γ-Secretase in Alzheimer's Disease

Amyloid Precursor Protein (APP) is a transmembrane protein that can be processed by several enzymes called secretases. In the amyloidogenic pathway, APP is first cleaved by β-secretase (BACE1), followed by intramembrane cleavage by the γ-secretase complex. This latter step releases amyloid-beta (Aβ) peptides, particularly the aggregation-prone Aβ42 isoform, which is a primary component of the amyloid plaques found in the brains of Alzheimer's patients.

Proposed Inhibitory Action

This compound is proposed to act as a direct inhibitor of the γ-secretase complex. By binding to the enzyme or the enzyme-substrate complex, it allosterically or competitively prevents the proteolytic cleavage of the APP C-terminal fragment. This inhibition directly reduces the production of Aβ peptides, thereby preventing the formation of toxic oligomers and subsequent plaque deposition.

Experimental Protocols for Biological Evaluation

To validate the activity of this compound as a γ-secretase inhibitor, a cell-based assay is the standard approach.

In Vitro γ-Secretase Inhibition Assay (Cell-Based ELISA)

This protocol describes a method to quantify the reduction of Aβ peptides in the supernatant of cells treated with the test compound.

-

Cell Culture: Culture HEK293 cells (or another suitable cell line) stably overexpressing human APP in DMEM/F12 medium supplemented with 10% Fetal Bovine Serum (FBS) and appropriate selection antibiotics. Maintain cells at 37°C in a humidified 5% CO₂ incubator.

-

Plating: Seed the cells into 96-well plates at a density that will result in a sub-confluent monolayer (e.g., 80-90%) after 24 hours.

-

Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Create a serial dilution series in cell culture medium to achieve final desired concentrations (e.g., from 1 nM to 10 µM). Ensure the final DMSO concentration in all wells is ≤0.1% to avoid solvent toxicity.

-

Treatment: Remove the old medium from the cells and replace it with the medium containing the various concentrations of the test compound. Include vehicle-only (0.1% DMSO) and untreated controls.

-

Incubation: Incubate the treated cells for 18-24 hours at 37°C.

-

Supernatant Collection: Carefully collect the cell culture supernatant from each well. If necessary, centrifuge the supernatant to pellet any detached cells or debris.

-

Aβ Quantification: Quantify the concentration of Aβ40 and/or Aβ42 in the supernatant using a commercially available sandwich Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer’s instructions.

-

Data Analysis: Construct a dose-response curve by plotting the percentage of Aβ inhibition against the logarithm of the compound concentration. Calculate the IC₅₀ value (the concentration of compound required to inhibit 50% of Aβ production) using non-linear regression analysis.

Safety, Handling, and Storage

Proper handling and storage are paramount to ensure user safety and maintain the integrity of the compound.

-

Hazard Identification: While full toxicological data for this specific compound are not available, it should be treated as a potentially hazardous chemical.[10] It may be harmful if ingested or inhaled and can cause irritation to the skin, eyes, and respiratory tract.[10]

-

Handling Recommendations:

-

Storage:

Conclusion and Future Directions

This compound is a valuable research tool for studying the inhibition of γ-secretase and its role in Alzheimer's disease pathology. Its well-defined structure and established synthetic route make it an accessible compound for medicinal chemists and cell biologists.

Future research should focus on comprehensive profiling, including:

-

Selectivity Studies: Assessing its inhibitory activity against other related proteases (e.g., β-secretase, α-secretase) and off-target proteins to establish a selectivity profile.

-

Pharmacokinetic Profiling: Evaluating its absorption, distribution, metabolism, and excretion (ADME) properties to determine its potential as an in vivo tool or drug lead.

-

In Vivo Efficacy: Testing its ability to reduce brain Aβ levels and rescue cognitive deficits in transgenic animal models of Alzheimer's disease.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to optimize potency, selectivity, and drug-like properties.

References

-

Stachel, S. J., et al. (2010). Design, Synthesis, and Structure-Activity Relationship Studies of N-arylsulfonyl Morpholines as γ-secretase Inhibitors. PubMed. Available at: [Link]

-

Pharmaffiliates. (n.d.). This compound. Pharmaffiliates. Available at: [Link]

- Gotor, V., et al. (2007).

-

Nexchem Ltd. (2019). SAFETY DATA SHEET - Morpholine. Nexchem Ltd. Available at: [Link]

-

Penta Chemicals. (2025). SAFETY DATA SHEET - Morpholine. Penta Chemicals. Available at: [Link]

-

Morandini, F., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience. Available at: [Link]

-

Chen, Y.-T., et al. (2024). Multipathway regulation induced by 4-(phenylsulfonyl)morpholine derivatives against triple-negative breast cancer. Archiv der Pharmazie. Available at: [Link]

-

Bissy, A., et al. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews. Available at: [Link]

-

Singh, R. K., et al. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry. Available at: [Link]

-

Tzara, A., et al. (2020). Biological activities of morpholine derivatives and molecular targets involved. ResearchGate. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis of N‐arylsulfonylindoles. ResearchGate. Available at: [Link]

-

Carr, D. F., et al. (1969). A convenient synthesis of N-Arylsulphonyl sulphoximines. Tetrahedron Letters. Available at: [Link]

Sources

- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Design, synthesis, and structure-activity relationship studies of N-arylsulfonyl morpholines as γ-secretase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chemscene.com [chemscene.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. 1020253-04-6 CAS Manufactory [m.chemicalbook.com]

- 9. Synthesis of new chiral N-arylsulfonyl-1,3-oxazolidin-2-ones from α-amino acids [comptes-rendus.academie-sciences.fr]

- 10. matrixscientific.com [matrixscientific.com]

An In-depth Technical Guide to the Structure Elucidation of 4-(4-Bromo-3-(trifluoromethyl)phenylsulfonyl)morpholine

Introduction

In the landscape of modern drug discovery and development, the precise and unambiguous determination of a molecule's structure is a cornerstone of chemical research. This guide provides a comprehensive technical overview of the analytical workflow for the structure elucidation of 4-(4-Bromo-3-(trifluoromethyl)phenylsulfonyl)morpholine, a compound of interest for its potential applications in medicinal chemistry. We will delve into the synergistic application of modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), to meticulously piece together the molecular architecture of this compound. This document is intended for researchers, scientists, and professionals in the field of drug development, offering not just a procedural outline but also the underlying scientific rationale for the chosen analytical strategies.

The subject of our investigation, this compound, with the molecular formula C₁₁H₁₁BrF₃NO₃S and a molecular weight of 374.17 g/mol , presents several key structural features that lend themselves to a multi-faceted analytical approach.[1][2][3] The presence of a substituted aromatic ring, a sulfonamide linkage, a morpholine moiety, a bromine atom, and a trifluoromethyl group all provide distinct spectroscopic handles that, when analyzed in concert, enable its complete structural assignment.

Strategic Approach to Structure Elucidation

The workflow for the structural characterization of this compound is outlined below. This process begins with the foundational technique of mass spectrometry to determine the molecular weight and elemental composition, followed by a detailed analysis of the molecule's functional groups using infrared spectroscopy. The core of the structural determination lies in the comprehensive use of one- and two-dimensional NMR techniques to establish the carbon-hydrogen framework and the connectivity of the atoms.

Figure 1: A schematic overview of the structure elucidation workflow.

Mass Spectrometry: Unveiling the Molecular Formula

Mass spectrometry is the initial and indispensable step in the characterization of a new compound, providing the molecular weight and crucial information about the elemental composition.

Experimental Protocol:

-

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is employed to ensure accurate mass measurement.

-

Ionization Technique: Electrospray ionization (ESI) is a suitable soft ionization method for this polar molecule.

-

Analysis Mode: The analysis is performed in positive ion mode to detect the protonated molecule [M+H]⁺.

Data Interpretation:

The high-resolution mass spectrum is expected to show a characteristic isotopic pattern for the molecular ion due to the presence of a bromine atom. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.[4][5][6] This results in two major peaks in the mass spectrum separated by 2 m/z units, with nearly equal intensities. This distinctive pattern is a strong indicator of the presence of a single bromine atom in the molecule.

Expected Data Summary:

| Ion | Calculated m/z | Observed m/z | Isotopic Abundance |

| [C₁₁H₁₁⁷⁹BrF₃NO₃S+H]⁺ | 373.9728 | ~373.97 | ~100% |

| [C₁₁H₁₁⁸¹BrF₃NO₃S+H]⁺ | 375.9707 | ~375.97 | ~98% |

The accurate mass measurement of the monoisotopic peak allows for the confirmation of the elemental formula, C₁₁H₁₁BrF₃NO₃S, with a high degree of confidence.

Infrared Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol:

-

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used.

-

Sample Preparation: The spectrum can be obtained from a solid sample using the KBr pellet technique or with an Attenuated Total Reflectance (ATR) accessory.

Data Interpretation:

The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its key functional groups. The sulfonamide group will show strong asymmetric and symmetric stretching vibrations for the S=O bonds.[7][8][9] The C-F bonds of the trifluoromethyl group will also produce strong absorption bands.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3000-2850 | Medium | C-H stretching (aliphatic and aromatic) |

| ~1350-1310 | Strong | SO₂ asymmetric stretching[8][9] |

| ~1170-1140 | Strong | SO₂ symmetric stretching[7][8] |

| ~1300-1100 | Strong | C-F stretching (trifluoromethyl group) |

| ~1120-1080 | Strong | C-O-C stretching (morpholine) |

| ~930-900 | Medium | S-N stretching[8] |

The presence of these characteristic absorption bands provides strong evidence for the sulfonamide, morpholine, and trifluoromethyl moieties within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Assembling the Molecular Framework

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. A combination of ¹H, ¹³C, and ¹⁹F NMR, along with 2D correlation experiments, will allow for the complete assignment of the molecular structure.

Experimental Protocol:

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

-

Solvent: A deuterated solvent such as deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) is used to dissolve the sample.

-

Experiments: A standard suite of NMR experiments is performed: ¹H NMR, ¹³C NMR, ¹⁹F NMR, COSY, HSQC, and HMBC.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, their relative numbers (integration), and their neighboring protons (multiplicity).

Predicted ¹H NMR Data (in CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.1 | d | 1H | Aromatic H (ortho to SO₂) |

| ~7.9 | dd | 1H | Aromatic H (ortho to Br) |

| ~7.8 | d | 1H | Aromatic H (meta to SO₂ and Br) |

| ~3.8 | t | 4H | Morpholine H (-O-CH₂-) |

| ~3.1 | t | 4H | Morpholine H (-N-CH₂-) |

Interpretation:

-

The downfield region (7.8-8.1 ppm) will show signals for the three protons on the aromatic ring. The splitting patterns (doublet, doublet of doublets) will be indicative of their coupling with each other.

-

The upfield region will contain two triplets, each integrating to 4 protons, characteristic of the two distinct methylene groups of the morpholine ring.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the number of different types of carbon atoms and their chemical environments.

Predicted ¹³C NMR Data (in CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~140 | Aromatic C-SO₂ |

| ~136 | Aromatic C-Br |

| ~134 (q) | Aromatic C-CF₃ |

| ~132 | Aromatic C-H |

| ~130 | Aromatic C-H |

| ~128 | Aromatic C-H |

| ~123 (q) | -CF₃ |

| ~66 | Morpholine C (-O-CH₂) |

| ~46 | Morpholine C (-N-CH₂) |

Interpretation:

-

The spectrum will show nine distinct carbon signals.

-

The aromatic region will display six signals, with the carbons attached to the electron-withdrawing sulfonyl, bromo, and trifluoromethyl groups appearing at lower field.

-

The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms.

-

The two signals in the aliphatic region correspond to the two types of carbons in the morpholine ring.

¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique that is exclusively used to probe the environment of fluorine atoms in a molecule.

Predicted ¹⁹F NMR Data (in CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~ -63 | s | -CF₃ |

Interpretation:

-

A single sharp signal is expected for the three equivalent fluorine atoms of the trifluoromethyl group.[10]

-

The chemical shift of the trifluoromethyl group is sensitive to its electronic environment.[11][12]

2D NMR Spectroscopy: Connecting the Pieces

Two-dimensional NMR experiments are crucial for establishing the connectivity between atoms.

-

COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling networks. It will confirm the connectivity between the protons on the aromatic ring and within the morpholine ring.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C atoms. It will be used to definitively assign the carbon signals corresponding to the protonated carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. This is a key experiment for establishing the connectivity between the different fragments of the molecule. For example, correlations are expected between the morpholine protons and the sulfonyl-bearing aromatic carbon, and between the aromatic protons and the carbons of the trifluoromethyl and bromo-substituted positions.

Sources

- 1. chemscene.com [chemscene.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. 4-((4-BroMo-3-(trifluoroMethyl)phenyl)sulfonyl)Morpholine | 1020253-04-6 [chemicalbook.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Infrared Spectra of Sulfonamide Derivatives. I. Pyridine, Thiazole, and Pyrimidine Derivatives. [jstage.jst.go.jp]

- 8. znaturforsch.com [znaturforsch.com]

- 9. tandfonline.com [tandfonline.com]

- 10. rsc.org [rsc.org]

- 11. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Active Nuclei Fluorine-19 NMR Spectroscopy - Anasazi Instruments [aiinmr.com]

4-(4-Bromo-3-(trifluoromethyl)phenylsulfonyl)morpholine molecular weight and formula

An In-depth Technical Guide to 4-(4-Bromo-3-(trifluoromethyl)phenylsulfonyl)morpholine

Executive Summary

This document provides a comprehensive technical overview of this compound, a compound of significant interest in modern medicinal chemistry. We will dissect the molecule's core attributes, from its fundamental physicochemical properties to its structural rationale as a potential therapeutic agent. This guide synthesizes information on its constituent pharmacophores—the morpholine ring, the trifluoromethyl group, and the phenylsulfonyl linker—to explain its value for researchers in drug discovery. A proposed synthetic pathway, characterization methodologies, and a discussion of its potential mechanisms of action, particularly in oncology, are presented to provide a complete scientific profile for drug development professionals.

Core Physicochemical Properties

This compound is a synthetic organic compound featuring a complex arrangement of functional groups pivotal to its chemical behavior and biological activity. Its fundamental properties are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₁BrF₃NO₃S | [1][2][3][4] |

| Molecular Weight | 374.17 g/mol | [1][2][3][4] |

| CAS Number | 1020253-04-6 | [1][2][3] |

| Synonyms | 4-((4-Bromo-3-(trifluoromethyl)-phenyl)sulfonyl)morpholine | [1][2][3] |

| Topological Polar Surface Area (TPSA) | 46.61 Ų | [1] |

| LogP (calculated) | 2.4888 | [1] |

| Storage Conditions | 2-8°C Refrigerator | [3] |

Synthesis and Characterization

While specific proprietary syntheses may vary, a plausible and chemically sound pathway for the laboratory-scale synthesis of this compound can be derived from established principles of organic chemistry. The general strategy involves the formation of a key intermediate, 4-bromo-3-(trifluoromethyl)benzene-1-sulfonyl chloride, followed by its reaction with morpholine.

Proposed Synthetic Workflow

The synthesis can be conceptualized as a two-stage process starting from the commercially available 1-bromo-2-(trifluoromethyl)benzene.

-

Electrophilic Sulfonation & Chlorination: The starting aryl bromide is first treated with a strong sulfonating agent like chlorosulfonic acid. This electrophilic aromatic substitution reaction introduces a sulfonyl chloride group (-SO₂Cl) onto the benzene ring, directed para to the bromine atom due to steric and electronic influences.

-

Nucleophilic Acyl Substitution (Sulfonamide Formation): The resulting 4-bromo-3-(trifluoromethyl)benzene-1-sulfonyl chloride is then reacted with morpholine. The nitrogen atom of the morpholine ring acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This reaction is typically performed in the presence of a non-nucleophilic base (e.g., triethylamine or pyridine) to quench the HCl byproduct, driving the reaction to completion to form the stable sulfonamide product.

Caption: Proposed two-step synthesis of the target compound.

Characterization Protocol

A self-validating protocol for confirming the identity and purity of the synthesized compound would include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure by analyzing the chemical shifts, integration, and coupling patterns of the protons and carbons. ¹⁹F NMR would be crucial to verify the trifluoromethyl group.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) to confirm the exact molecular weight (374.17 g/mol ) and elemental formula (C₁₁H₁₁BrF₃NO₃S).[1][2][3][4]

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound, typically aiming for ≥97%.[1]

Rationale in Medicinal Chemistry

The structure of this compound is a deliberate amalgamation of three key pharmacophores, each contributing distinct and advantageous properties for drug development.

-

The Morpholine Ring: Morpholine is considered a "privileged pharmacophore" in medicinal chemistry.[5] Its inclusion in a molecule often improves aqueous solubility and metabolic stability. As a weak base, the morpholine nitrogen can be protonated at physiological pH, which can be crucial for interacting with biological targets and improving pharmacokinetic profiles, including permeability across the blood-brain barrier.[6]

-

The Trifluoromethyl (CF₃) Group: The addition of a CF₃ group is a well-established strategy in drug design.[7] This highly electronegative group significantly alters the electronic properties of the aromatic ring. Key benefits include:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF₃ group resistant to metabolic degradation by cytochrome P450 enzymes, thereby increasing the drug's half-life.[7]

-

Increased Lipophilicity: The CF₃ group increases the molecule's lipophilicity, which can enhance membrane permeability and improve binding affinity to hydrophobic pockets in target proteins.[7]

-

-

The Phenylsulfonyl Moiety: The aryl sulfonamide framework is a cornerstone of many successful drugs. It acts as a rigid linker that correctly orients the phenyl and morpholine rings for optimal target engagement. Furthermore, the sulfonyl group's oxygen atoms are potent hydrogen bond acceptors, enabling strong interactions with biological targets.

Potential Therapeutic Applications & Mechanism of Action

While this specific molecule is primarily a building block or research chemical, derivatives based on the 4-(phenylsulfonyl)morpholine scaffold have shown significant promise, particularly in oncology.

Anticancer Activity

Recent studies have identified novel 4-(phenylsulfonyl)morpholine derivatives as potent inhibitors of triple-negative breast cancer (TNBC) cell growth.[8] A lead compound from this class, designated GL24, demonstrated a strong ability to suppress tumor cells.[8] Transcriptomic analysis revealed that the compound induces multiple tumor-suppressive signals that are dependent on endoplasmic reticulum (ER) stress.[8]

The proposed mechanism suggests that the compound triggers the Unfolded Protein Response (UPR), which in turn activates downstream pathways including the p53 tumor suppressor pathway and the G2/M cell cycle checkpoint.[8] This cascade ultimately leads to cell cycle arrest and programmed cell death (apoptosis).[8]

Caption: Hypothesized anticancer mechanism of action.

Broader Potential

The morpholine scaffold is ubiquitous in drugs targeting a wide range of conditions.[9] Derivatives have been investigated for anti-inflammatory, analgesic, and various central nervous system (CNS) activities, suggesting that this compound could serve as a valuable starting point for developing novel agents in these fields as well.[6][10]

Key Experimental Protocols

Protocol: Synthesis of this compound

-

Step 1: Sulfonyl Chloride Formation

-

To a stirred, cooled (0 °C) solution of chlorosulfonic acid (3.0 eq.), slowly add 1-bromo-2-(trifluoromethyl)benzene (1.0 eq.) portion-wise, ensuring the temperature does not exceed 10 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Carefully quench the reaction by pouring it onto crushed ice.

-

Extract the aqueous mixture with dichloromethane (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 4-bromo-3-(trifluoromethyl)benzene-1-sulfonyl chloride. This intermediate is often used in the next step without further purification.

-

-

Step 2: Sulfonamide Formation

-

Dissolve the crude sulfonyl chloride (1.0 eq.) in dichloromethane.

-

Add pyridine (1.5 eq.) as a base.

-

To this solution, add morpholine (1.1 eq.) dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours until TLC analysis indicates completion.

-

Wash the reaction mixture with 1M HCl (2x), followed by saturated sodium bicarbonate solution (2x), and finally brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the resulting crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography to yield the pure product.

-

Protocol: In Vitro Cell Viability (MTT) Assay

-

Cell Seeding: Seed cancer cells (e.g., MDA-MB-231 for TNBC) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Replace the existing medium in the wells with the medium containing the compound at various concentrations (e.g., 0.1 µM to 100 µM). Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the treated cells for 48-72 hours at 37 °C in a humidified 5% CO₂ atmosphere.

-

MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at a wavelength of ~570 nm using a microplate reader.

-

Analysis: Calculate cell viability as a percentage relative to the vehicle control and plot the results to determine the half-maximal inhibitory concentration (IC₅₀).

Conclusion

This compound represents a highly functionalized and strategically designed chemical entity. Its molecular architecture combines the pharmacokinetic advantages of the morpholine ring with the metabolic stability and potency-enhancing features of the trifluoromethyl group, all held together by the versatile aryl sulfonamide linker. While primarily a building block for more complex molecules, its structural components are directly relevant to contemporary drug discovery challenges, particularly in the development of targeted anticancer therapies. This guide provides the foundational knowledge for researchers to leverage this compound's potential in creating next-generation therapeutic agents.

References

-

Pharmaffiliates. This compound | CAS No : 1020253-04-6. [Link]

-

PubChem. 4-((3-Bromo-4-methylphenyl)sulfonyl)morpholine. [Link]

-

PubMed. Multipathway regulation induced by 4-(phenylsulfonyl)morpholine derivatives against triple-negative breast cancer. [Link]

-

ResearchGate. (PDF) Morpholines. Synthesis and Biological Activity. [Link]

-

PubMed. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). [Link]

-

National Center for Biotechnology Information. Occurrence of Morpholine in Central Nervous System Drug Discovery. [Link]

-

PubMed. Medicinal chemistry of 2,2,4-substituted morpholines. [Link]

-

MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

-

ResearchGate. A review on pharmacological profile of Morpholine derivatives. [Link]

-

Journal of Biomedical Research & Environmental Sciences. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. 4-((4-BroMo-3-(trifluoroMethyl)phenyl)sulfonyl)Morpholine | 1020253-04-6 [chemicalbook.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. scbt.com [scbt.com]

- 5. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Multipathway regulation induced by 4-(phenylsulfonyl)morpholine derivatives against triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Medicinal chemistry of 2,2,4-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of 4-(4-Bromo-3-(trifluoromethyl)phenylsulfonyl)morpholine in Organic Solvents: A Predictive and Experimental Approach

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary: 4-(4-Bromo-3-(trifluoromethyl)phenylsulfonyl)morpholine is a compound of interest in synthetic and medicinal chemistry. Its physicochemical properties, particularly its solubility in organic solvents, are critical for its application in reaction chemistry, purification, formulation, and analytical method development. This guide addresses the absence of specific public solubility data for this compound by providing a robust predictive framework based on its molecular structure and the principles of solvent-solute interactions. Furthermore, we present a detailed, self-validating experimental protocol for the quantitative determination of its solubility, empowering researchers to generate precise and reliable data tailored to their specific laboratory conditions.

Physicochemical Characterization and Structural Analysis

To predict the solubility of this compound, a thorough analysis of its molecular structure is paramount.

Molecular Properties:

-

Chemical Name: this compound[1]

-

Molecular Formula: C₁₁H₁₁BrF₃NO₃S[2]

-

Molecular Weight: 374.17 g/mol [2]

Structural Breakdown for Solubility Prediction:

The molecule's solubility behavior is governed by the interplay of its distinct functional moieties:

-

Polar Moieties: The molecule contains a highly polar sulfonyl group (-SO₂-) and a morpholine ring. The oxygen and nitrogen atoms in these groups are electronegative, creating significant dipole moments and acting as hydrogen bond acceptors. The Topological Polar Surface Area (TPSA), a key indicator of polarity, is calculated to be 46.61 Ų, suggesting a moderate degree of polarity.[2]

-

Non-Polar Moiety: The substituted phenyl ring is the primary non-polar, hydrophobic region. The presence of a bromine atom and a trifluoromethyl (-CF₃) group significantly increases the lipophilicity and size of this moiety.

-

Hydrogen Bonding Capability: A critical feature of this molecule is the absence of any hydrogen bond donors (no hydrogen atoms are attached to the nitrogen or oxygen atoms).[2] However, it possesses multiple hydrogen bond acceptor sites: the two oxygens of the sulfonyl group, the oxygen in the morpholine ring, and the nitrogen of the morpholine ring.

-

Overall Polarity Assessment: The compound is amphiphilic, possessing both significant polar and non-polar characteristics. The calculated partition coefficient (LogP) of 2.4888 indicates a preference for lipophilic environments over aqueous ones, but the substantial TPSA ensures interaction with polar molecules.[2] This dual nature suggests that its solubility will be highest in solvents that can effectively solvate both regions of the molecule.

The Principle of "Like Dissolves Like"

The foundational principle guiding solubility prediction is "Like dissolves like."[3][4] This means:

-

Polar solutes tend to dissolve in polar solvents .

-

Non-polar solutes tend to dissolve in non-polar solvents .

The dissolution process is driven by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For this compound, solvents capable of dipole-dipole interactions and accepting hydrogen bonds are expected to be more effective.

Predictive Solubility Profile

Based on the structural analysis, we can predict the compound's relative solubility across a spectrum of common laboratory solvents.

Table 1: Properties of Selected Organic Solvents

| Solvent | Type | Polarity Index | Dielectric Constant (20°C) | Hydrogen Bonding |

|---|---|---|---|---|

| n-Hexane | Non-Polar | 0.1 | 1.9 | None |

| Toluene | Non-Polar Aromatic | 2.4 | 2.4 | None |

| Dichloromethane | Polar Aprotic | 3.1 | 9.1 | Acceptor |

| Diethyl Ether | Polar Aprotic | 2.8 | 4.3 | Acceptor |

| Ethyl Acetate | Polar Aprotic | 4.4 | 6.0 | Acceptor |

| Acetone | Polar Aprotic | 5.1 | 20.7 | Acceptor |

| Isopropanol | Polar Protic | 3.9 | 18.3 | Donor & Acceptor |

| Ethanol | Polar Protic | 4.3 | 24.6 | Donor & Acceptor |

| Methanol | Polar Protic | 5.1 | 32.7 | Donor & Acceptor |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 7.2 | 46.7 | Acceptor |

Table 2: Predicted Solubility of this compound

| Solvent | Predicted Solubility | Rationale |

|---|---|---|

| n-Hexane | Poor | The high polarity of the sulfonyl-morpholine headgroup is incompatible with this non-polar aliphatic solvent. |

| Toluene | Low to Medium | The aromatic ring of toluene can engage in π-stacking with the phenyl ring of the solute, but it cannot effectively solvate the polar headgroup. |

| Dichloromethane | Medium to High | As a moderately polar aprotic solvent, it can solvate the hydrophobic ring while its dipole moment interacts favorably with the polar sulfonyl group. |

| Diethyl Ether | Low to Medium | Its polarity is relatively low, and while the ether oxygen can act as an H-bond acceptor, its solvating power for the polar headgroup is limited. |

| Ethyl Acetate | High | Offers a good balance. The ester group provides polarity and H-bond acceptance for the sulfonyl-morpholine moiety, while the ethyl group interacts with the non-polar ring. |

| Acetone | High | The highly polar carbonyl group is an excellent H-bond acceptor, effectively solvating the polar headgroup. Its moderate overall polarity accommodates the phenyl ring. |

| Isopropanol / Ethanol | Medium | These protic solvents can act as H-bond acceptors. However, the energy cost of disrupting their own H-bonding network to solvate a solute with no H-bond donors may limit solubility compared to polar aprotic solvents. |

| Methanol | Low to Medium | Similar to other alcohols, but its higher polarity and strong H-bonding network may be less favorable for the large hydrophobic part of the solute. |

| Dimethyl Sulfoxide (DMSO) | Very High | As a highly polar aprotic solvent with a strong H-bond accepting sulfoxide group, DMSO is exceptionally effective at solvating polar functional groups and is often a solvent of last resort for difficult-to-dissolve compounds. |

Experimental Protocol for Quantitative Solubility Determination

To move from prediction to empirical fact, a robust and reproducible experimental method is essential. The following protocol describes the isothermal equilibrium solubility method, a gold standard in the field.[5][6]

Objective: To determine the saturation solubility of this compound in a given solvent at a controlled temperature.

Materials and Equipment:

-

This compound (≥97% purity)[2]

-

Selected organic solvents (HPLC grade or equivalent)

-

Analytical balance (4-decimal place)

-

2 mL glass vials with PTFE-lined screw caps

-

Thermostatic shaker/incubator

-

Benchtop centrifuge with appropriate vial adapters

-

Calibrated micropipettes

-

Volumetric flasks

-

HPLC-UV or UV-Vis spectrophotometer

-

Syringe filters (0.22 µm, solvent-compatible)

Step-by-Step Methodology:

-

Preparation of Stock Standard:

-

Accurately weigh approximately 10 mg of the compound into a 10 mL volumetric flask.

-

Dissolve and dilute to volume with a suitable solvent in which the compound is freely soluble (e.g., Acetone or DMSO) to create a ~1 mg/mL stock solution.

-

Prepare a series of calibration standards by serial dilution of the stock solution.

-

-

Sample Preparation (in triplicate):

-

Add an excess amount of the solid compound (e.g., ~10-20 mg) to a pre-weighed 2 mL glass vial. The key is to ensure that undissolved solid remains at the end of the experiment.

-

Record the exact mass of the added solid.

-

Add a precise volume (e.g., 1.0 mL) of the desired test solvent to the vial.

-

-

Equilibration:

-

Securely cap the vials.

-

Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25°C).

-

Shake the vials at a constant speed for a minimum of 24 hours to ensure equilibrium is reached. A 48-hour period is recommended to be certain.

-

-

Phase Separation:

-

After equilibration, visually confirm that excess solid is still present in each vial.

-

Centrifuge the vials at high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved solid.

-

-

Sample Analysis:

-

Carefully withdraw an aliquot of the clear supernatant. Crucially, do not disturb the solid pellet.

-

Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial to remove any remaining particulates.

-

Accurately dilute the filtered supernatant with the analysis solvent to a concentration that falls within the range of the calibration curve.

-

Analyze the diluted samples using the pre-calibrated HPLC-UV or UV-Vis method.

-

-

Calculation:

-

Using the calibration curve, determine the concentration of the compound in the diluted sample.

-

Calculate the original concentration in the undiluted supernatant, accounting for the dilution factor.

-

The resulting value is the isothermal equilibrium solubility, typically expressed in mg/mL or µg/mL.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the quantitative solubility determination protocol.

Sources

1H NMR and 13C NMR spectral data for 4-(4-Bromo-3-(trifluoromethyl)phenylsulfonyl)morpholine

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 4-(4-Bromo-3-(trifluoromethyl)phenylsulfonyl)morpholine

Authored by: Gemini, Senior Application Scientist

Abstract

Introduction: The Structural Landscape

This compound is a molecule characterized by two key structural motifs: a saturated morpholine heterocycle and a polysubstituted aromatic ring. The morpholine ring is attached via a nitrogen-sulfur bond to a sulfonyl group, which in turn is linked to a benzene ring bearing a bromine atom and a trifluoromethyl (CF₃) group. The precise arrangement of these substituents dictates a unique electronic environment for each proton and carbon nucleus, which can be interrogated with high fidelity by NMR spectroscopy.[1]

The electron-withdrawing nature of the sulfonyl (-SO₂-), bromo (-Br), and trifluoromethyl (-CF₃) groups significantly influences the spectral output. Understanding these effects is paramount to accurately assigning the resulting NMR signals and confirming the molecular identity. This guide will deconstruct the molecule into its primary fragments—the morpholine ring and the substituted phenyl group—to predict and rationalize the complete ¹H and ¹³C NMR spectra.

Figure 1: Molecular Structure and Numbering Scheme.

Predicted ¹H NMR Spectral Analysis

The proton NMR spectrum is anticipated to show distinct signals corresponding to the morpholine and aromatic protons. The chemical shifts are governed by the local electronic environment, with electronegative atoms and groups causing deshielding (downfield shifts).

Morpholine Ring Protons

The morpholine ring typically exists in a chair conformation at room temperature.[2][3] This leads to two sets of methylene protons: those adjacent to the oxygen (H-8, H-9) and those adjacent to the nitrogen (H-7, H-10).

-

H-8 and H-9 (Protons adjacent to Oxygen): These protons are deshielded by the highly electronegative oxygen atom. In a simple N-substituted morpholine, they appear around 3.7-3.8 ppm.[1][4] They are expected to present as a pseudo-triplet due to coupling with the adjacent H-7 and H-10 protons.

-

H-7 and H-10 (Protons adjacent to Nitrogen): In unsubstituted morpholine, these protons are found upfield around 2.9 ppm.[5] However, the nitrogen atom in the title compound is directly attached to a potent electron-withdrawing sulfonyl group. This group significantly deshields the adjacent protons, causing a substantial downfield shift.[1][6] Therefore, these signals are predicted to appear further downfield than the H-8/H-9 protons, likely in the range of 3.2-3.5 ppm, also as a pseudo-triplet.

The seemingly simple triplet pattern arises from the rapid chair-to-chair interconversion at room temperature, which averages the axial and equatorial coupling constants.[7]

Aromatic Ring Protons

The aromatic region (typically 6.5-8.0 ppm) will display a more complex pattern due to the three non-equivalent protons on the benzene ring.[8][9] These protons form an ABC spin system. Their chemical shifts are dictated by the cumulative effects of the bromo, trifluoromethyl, and sulfonyl substituents.

-

H-2: This proton is ortho to the strongly electron-withdrawing sulfonyl group and meta to the trifluoromethyl group. The sulfonyl group's effect will dominate, causing a significant downfield shift, likely placing this signal as a doublet around 8.0-8.2 ppm. The splitting arises from meta coupling (⁴J) to H-6, which is typically small (2-3 Hz).[10]

-

H-6: This proton is positioned ortho to both the sulfonyl and trifluoromethyl groups. Both are powerful withdrawing groups, leading to strong deshielding. This signal is expected to be a doublet of doublets, shifted downfield to approximately 7.8-8.0 ppm. The splitting will arise from ortho coupling (³J) to H-5 (around 8-9 Hz) and meta coupling (⁴J) to H-2 (2-3 Hz).[11]

-

H-5: This proton is ortho to the bromine atom and meta to the sulfonyl group. It will be deshielded, but less so than H-2 and H-6. It is predicted to appear as a doublet around 7.6-7.8 ppm, split by the ortho coupling (³J) to H-6 (8-9 Hz).

Predicted ¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum provides information on the carbon framework. The chemical shifts are influenced by hybridization and the electronic effects of attached groups.[12]

Morpholine Ring Carbons

Similar to the proton spectrum, two distinct signals are expected for the morpholine carbons.

-

C-8 and C-9 (Carbons adjacent to Oxygen): These carbons are deshielded by the adjacent oxygen and typically resonate around 67 ppm in simple morpholine derivatives.[1][13]

-

C-7 and C-10 (Carbons adjacent to Nitrogen): The direct attachment of the nitrogen to the electron-withdrawing sulfonyl group will cause a downfield shift from the typical ~46 ppm value seen in simple N-alkyl morpholines.[1] A shift in the region of 48-52 ppm is anticipated.

Aromatic Ring Carbons

Six unique signals are expected for the aromatic carbons, with chemical shifts appearing between 120-150 ppm.[8][9] The trifluoromethyl group introduces characteristic C-F coupling.

-

C-11 (Trifluoromethyl Carbon): This carbon will appear as a strong quartet due to one-bond coupling (¹JCF) with the three fluorine atoms. The chemical shift is expected around 120-124 ppm, with a large coupling constant of approximately 272 Hz.[14]

-

C-3 (Carbon attached to CF₃): This quaternary carbon will be visible as a quartet due to two-bond coupling (²JCF) with the fluorine atoms. The coupling constant will be smaller, around 30-35 Hz.[14][15]

-

C-4 (Carbon attached to Br): The bromine atom will induce a moderate shift. The signal for this carbon is expected in the 120-125 ppm range.

-

C-1 (Carbon attached to S): This is another quaternary carbon, and its chemical shift will be influenced by the sulfonyl group, likely appearing in the 135-140 ppm range.

-

C-2, C-5, C-6: These carbons bearing protons will show signals influenced by their respective substituents. Long-range C-F couplings (³JCF and ⁴JCF) of a few Hertz may be observable, further complicating the signals but also aiding in their assignment.[15][16]

Summary of Predicted Spectral Data

The predicted NMR data are summarized in the tables below. These values are estimates based on established principles and data from analogous compounds.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| H-8, H-9 | ~ 3.7 - 3.9 | t (pseudo) | ~ 4.5 - 5.0 |

| H-7, H-10 | ~ 3.2 - 3.5 | t (pseudo) | ~ 4.5 - 5.0 |

| H-5 | ~ 7.6 - 7.8 | d | ³J ≈ 8-9 |

| H-6 | ~ 7.8 - 8.0 | dd | ³J ≈ 8-9, ⁴J ≈ 2-3 |

| H-2 | ~ 8.0 - 8.2 | d | ⁴J ≈ 2-3 |

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F) | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| C-7, C-10 | ~ 48 - 52 | s | - |

| C-8, C-9 | ~ 66 - 68 | s | - |

| C-11 (CF₃) | ~ 120 - 124 | q | ¹JCF ≈ 272 |

| Aromatic CHs | ~ 125 - 135 | s or small q/d | ³JCF or ⁴JCF ≈ 2-6 |

| Aromatic Quat. C | ~ 120 - 140 | s or q | ²JCF ≈ 30-35 |

Experimental Protocols

To acquire high-quality NMR data for structural confirmation, a standardized and self-validating protocol is essential.

Sample Preparation

-

Mass Measurement: Accurately weigh approximately 5-10 mg of the solid this compound sample.

-

Solvent Selection: Choose a suitable deuterated solvent that fully dissolves the sample. Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆) are common starting points.

-

Dissolution: Transfer the weighed sample into a clean, dry NMR tube. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.

-

Homogenization: Cap the NMR tube and gently vortex or invert until the sample is completely dissolved. A brief sonication may be used if necessary.

-

Standard (Optional): For precise chemical shift referencing, a small amount of Tetramethylsilane (TMS) can be added, although modern spectrometers can reference the residual solvent peak.[17]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. 1H and 13C NMR spectra of N-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. acdlabs.com [acdlabs.com]

- 5. Morpholine(110-91-8) 1H NMR [m.chemicalbook.com]

- 6. 1H chemical shifts in NMR. Part 27: proton chemical shifts in sulfoxides and sulfones and the magnetic anisotropy, electric field and steric effects of the SO bond - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. acdlabs.com [acdlabs.com]

- 11. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Morpholine(110-91-8) 13C NMR spectrum [chemicalbook.com]

- 14. rsc.org [rsc.org]

- 15. NMR Spectra of Benzenes Containing Trifluoromethyl Groups | Semantic Scholar [semanticscholar.org]

- 16. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 17. files.sciengine.com [files.sciengine.com]

In-Depth Technical Guide to the Mass Spectrometry Analysis of 4-(4-Bromo-3-(trifluoromethyl)phenylsulfonyl)morpholine

Abstract: This technical guide provides a comprehensive framework for the mass spectrometry analysis of 4-(4-Bromo-3-(trifluoromethyl)phenylsulfonyl)morpholine, a compound of interest in contemporary drug discovery and development. We delve into the core principles of method development, from sample preparation to advanced data interpretation, offering field-proven insights and robust protocols. This document is intended for researchers, scientists, and drug development professionals seeking to establish a validated, high-fidelity analytical workflow for this and structurally related molecules.

Introduction to this compound

This compound is a sulfonylmorpholine derivative. The presence of a bromine atom and a trifluoromethyl group on the phenyl ring significantly influences its chemical properties and, consequently, its behavior in a mass spectrometer. Understanding this structure is paramount for developing a successful analytical method.

Chemical Structure and Properties:

-

Molecular Formula: C₁₁H₁₁BrF₃NO₃S

-

Molecular Weight: 390.17 g/mol

-

Key Functional Groups:

-

Sulfonylmorpholine: This polar moiety can influence ionization efficiency.

-

Brominated Phenyl Ring: The isotopic signature of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) is a critical diagnostic tool for mass spectral identification.

-

Trifluoromethyl Group: This electron-withdrawing group can affect fragmentation pathways.

-

The analytical challenge lies in leveraging these features to create a selective and sensitive mass spectrometry method suitable for both qualitative identification and quantitative analysis in complex matrices.

Foundational Strategy: Sample Preparation and Chromatography

The adage "garbage in, garbage out" is particularly true for mass spectrometry. A robust and reproducible sample preparation and chromatographic separation protocol is the bedrock of any successful analysis.

Sample Preparation Protocol

The choice of sample preparation technique depends heavily on the sample matrix (e.g., plasma, tissue, reaction mixture). A general solid-phase extraction (SPE) protocol is often effective for cleaning up biological samples.

Protocol: Solid-Phase Extraction (SPE) for Plasma Samples

-

Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol, followed by 1 mL of deionized water.

-

Loading: Load 500 µL of the plasma sample onto the conditioned cartridge.

-

Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

-

Elution: Elute the analyte with 1 mL of acetonitrile.

-

Evaporation and Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute the residue in 100 µL of the initial mobile phase.

Liquid Chromatography (LC) Method

Reverse-phase chromatography is the method of choice for separating this compound from potential contaminants and matrix components.

Table 1: Optimized LC Parameters

| Parameter | Value | Rationale |

| Column | C18, 2.1 x 50 mm, 1.8 µm | Provides excellent resolving power and is suitable for a wide range of small molecules. |

| Mobile Phase A | 0.1% Formic Acid in Water | Promotes protonation of the analyte for positive ion mode ESI. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | A common organic solvent for reverse-phase chromatography. |

| Gradient | 5% to 95% B over 5 minutes | A standard gradient to ensure elution of the analyte while minimizing run time. |

| Flow Rate | 0.4 mL/min | Compatible with standard ESI sources. |

| Column Temperature | 40 °C | Improves peak shape and reproducibility. |

| Injection Volume | 5 µL | A typical volume for analytical LC-MS. |

Mass Spectrometry Method Development: A Step-by-Step Guide

The heart of the analysis lies in the optimization of the mass spectrometer parameters. Electrospray ionization (ESI) is the preferred ionization technique for a molecule of this polarity.

Ionization Source Optimization

Protocol: ESI Source Parameter Optimization

-

Infusion: Infuse a 1 µg/mL solution of the analyte in 50:50 acetonitrile:water with 0.1% formic acid directly into the mass spectrometer at a flow rate of 10 µL/min.

-

Polarity: Acquire full scan mass spectra in both positive and negative ion modes. The morpholine nitrogen is a likely site of protonation, making positive ion mode the logical choice.[1]

-

Parameter Adjustment: While observing the signal intensity of the protonated molecule [M+H]⁺, systematically adjust the following parameters to maximize the signal:

-

Capillary Voltage: Typically 3-5 kV.

-

Cone Voltage (or equivalent): This parameter influences in-source fragmentation. Start at a low value (e.g., 20 V) and gradually increase to find the optimal balance between signal intensity and minimal fragmentation.

-

Nebulizing Gas Flow: Adjust to ensure stable spray.

-

Drying Gas Flow and Temperature: Optimize for efficient desolvation.

-

Diagram: ESI Optimization Workflow

Caption: Workflow for ESI source parameter optimization.

Fragmentation (MS/MS) Analysis

Tandem mass spectrometry (MS/MS) is essential for structural confirmation and for developing a sensitive and selective quantitative method using Multiple Reaction Monitoring (MRM).

Protocol: Product Ion Scan for Fragmentation Analysis

-

Precursor Ion Selection: In the first quadrupole (Q1), isolate the protonated molecule [M+H]⁺ (m/z 391.0/393.0, accounting for bromine isotopes).

-

Collision-Induced Dissociation (CID): In the second quadrupole (Q2, the collision cell), fragment the precursor ion by colliding it with an inert gas (e.g., argon).

-

Collision Energy Optimization: Ramp the collision energy (CE) from a low value (e.g., 10 eV) to a higher value (e.g., 50 eV) to observe the formation and subsequent fragmentation of product ions.

-

Product Ion Scan: In the third quadrupole (Q3), scan a range of m/z values to detect all the fragment ions produced.

Predicted Fragmentation Pathways:

The structure of this compound suggests several likely fragmentation pathways. The sulfonyl-nitrogen bond is often labile, as is the bond between the phenyl ring and the sulfur atom.

Table 2: Predicted Major Fragment Ions

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Structure/Neutral Loss |

| 391.0/393.0 | 305.0/307.0 | Loss of morpholine (C₄H₈NO•) |

| 391.0/393.0 | 255.0/257.0 | Loss of SO₂ and morpholine (SO₂ + C₄H₉NO) |

| 391.0/393.0 | 86.1 | Morpholine fragment (C₄H₈N⁺) |

Diagram: Proposed Fragmentation Pathway

Caption: Proposed CID fragmentation of [M+H]⁺.

Quantitative Analysis using Multiple Reaction Monitoring (MRM)

For accurate and sensitive quantification, especially in complex matrices, MRM is the gold standard.[2] This involves selecting specific precursor-to-product ion transitions.

MRM Transition Selection

Based on the fragmentation analysis, several MRM transitions can be selected. It is crucial to choose transitions that are both intense and specific.

Table 3: Recommended MRM Transitions

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Use |

| This compound | 391.0 | 305.0 | Quantifier |

| This compound | 393.0 | 307.0 | Quantifier |

| This compound | 391.0 | 86.1 | Qualifier |

| Internal Standard (e.g., deuterated analogue) | TBD | TBD | Calibration |

Rationale for Selection: The transition to the morpholine fragment (m/z 86.1) is highly specific and can serve as an excellent qualifier ion to confirm the identity of the analyte. The transitions involving the loss of the morpholine moiety are typically intense and are well-suited for quantification.

Method Validation

A robust quantitative method must be validated according to established guidelines (e.g., FDA, EMA). Key validation parameters include:

-

Linearity: The range over which the detector response is proportional to the analyte concentration.

-

Accuracy and Precision: The closeness of the measured value to the true value and the degree of scatter between a series of measurements, respectively.

-

Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

-

Matrix Effects: The alteration of ionization efficiency by co-eluting matrix components.

-

Stability: The stability of the analyte in the sample matrix under various storage and processing conditions.

Data Interpretation and Troubleshooting

Isotopic Signature of Bromine

A key confirmatory feature in the mass spectrum of this compound is the isotopic pattern of bromine. The ⁷⁹Br and ⁸¹Br isotopes have a natural abundance of approximately 50.7% and 49.3%, respectively. This results in a characteristic M+ and M+2 isotopic cluster with a peak height ratio of nearly 1:1 for any fragment containing a bromine atom.[3] This provides a high degree of confidence in the identification of bromine-containing ions.

Common Pitfalls and Solutions

-

Poor Peak Shape: This can be caused by column degradation, improper mobile phase pH, or interactions with metal surfaces in the LC system.

-

Signal Suppression/Enhancement (Matrix Effects): If significant matrix effects are observed, further optimization of the sample preparation or chromatography is necessary. The use of a stable isotope-labeled internal standard is the most effective way to compensate for matrix effects.

-

In-source Fragmentation: If significant fragmentation is observed in the full scan spectrum, the cone voltage (or equivalent) should be reduced.

Conclusion

The mass spectrometry analysis of this compound is a multi-faceted process that requires a systematic approach to method development and validation. By leveraging the unique structural features of the molecule, such as the bromine isotopic pattern and predictable fragmentation pathways, a highly selective and sensitive analytical method can be established. The protocols and insights provided in this guide serve as a comprehensive resource for researchers and scientists engaged in the analysis of this and structurally similar compounds.

References

-

Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. National Institutes of Health. [Link]

-

Electrospray tandem mass spectrometry investigations on morphinans. ResearchGate. [Link]

-

Mass Spectrometry in Small Molecule Drug Development. National Institutes of Health. [Link]

-

Fragmentation and Interpretation of Spectra. Valdosta State University. [Link]

Sources

The Morpholine Motif: A Cornerstone in Modern Drug Discovery and Biological Exploration

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The morpholine heterocycle, a six-membered ring containing both ether and secondary amine functionalities, has solidified its position as a "privileged scaffold" in medicinal chemistry.[1][2] Its frequent incorporation into a diverse array of approved and experimental drugs is a testament to its advantageous physicochemical, biological, and metabolic properties.[1][3] This technical guide offers a comprehensive exploration of the multifaceted biological activities of morpholine derivatives. It delves into their mechanisms of action, supported by quantitative data, and provides detailed, field-proven experimental protocols for their evaluation. This guide is designed to serve as a valuable resource for researchers and scientists engaged in drug discovery and development, providing both foundational knowledge and practical insights into the exploitation of the morpholine scaffold.

The Physicochemical and Pharmacokinetic Advantages of the Morpholine Scaffold

The widespread utility of the morpholine ring in drug design can be attributed to a unique combination of properties that positively influence a molecule's overall characteristics.[1][4]

-

Enhanced Aqueous Solubility and Bioavailability: With a pKa of approximately 8.5, the morpholine nitrogen is protonated under physiological pH, which significantly enhances the aqueous solubility of the parent molecule.[4] This property is crucial for improving a drug candidate's absorption and distribution profile.

-

Metabolic Stability: The morpholine ring is generally resistant to metabolic degradation, which can lead to an improved pharmacokinetic profile by reducing clearance and prolonging the drug's half-life in the body.[3][4]

-

Hydrogen Bonding Capability: The oxygen atom in the morpholine ring can act as a hydrogen bond acceptor, facilitating crucial interactions with biological targets such as enzymes and receptors.[4]

-

Three-Dimensional Diversity: As a saturated heterocycle, the morpholine ring provides greater three-dimensional diversity compared to its aromatic counterparts, which can be advantageous for optimizing binding affinity and selectivity.[5]

-

Blood-Brain Barrier Permeability: The balanced lipophilic-hydrophilic nature of the morpholine scaffold often contributes to its ability to penetrate the blood-brain barrier, making it a valuable component in the design of centrally acting drugs.[6][7]

Anticancer Activity of Morpholine Derivatives: Targeting Key Signaling Pathways

The morpholine moiety is a prominent feature in a multitude of anticancer agents, where it contributes to potent and selective inhibition of various cancer-related targets.[8]

Mechanism of Action: Inhibition of Protein Kinases

A primary mechanism through which morpholine derivatives exert their anticancer effects is the inhibition of protein kinases, which are critical regulators of cell proliferation, survival, and angiogenesis.[8] Many morpholine-containing compounds are designed to target the ATP-binding site of these enzymes.

A notable example is the inhibition of the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer. Morpholine derivatives have been shown to effectively inhibit key kinases in this pathway, leading to the suppression of tumor growth.[8]

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by morpholine derivatives.

Quantitative Data: In Vitro Cytotoxicity

The anticancer potential of morpholine derivatives is often quantified by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines.

| Compound | Cell Line | IC50 (µM) | Reference |

| AK-3 | A549 (Lung Carcinoma) | 10.38 ± 0.27 | [9][10] |

| MCF-7 (Breast Cancer) | 6.44 ± 0.29 | [9][10] | |

| SHSY-5Y (Neuroblastoma) | 9.54 ± 0.15 | [9][10] | |

| AK-10 | A549 (Lung Carcinoma) | 8.55 ± 0.67 | [9][10] |

| MCF-7 (Breast Cancer) | 3.15 ± 0.23 | [9][10] | |

| SHSY-5Y (Neuroblastoma) | 3.36 ± 0.29 | [9][10] | |

| Compound 5h | HT-29 (Colon Cancer) | 3.103 ± 0.979 | [11] |

Note: These values are indicative of potent cytotoxic activity.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of compounds.[1][6]

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals.[6][12] The amount of formazan produced is directly proportional to the number of viable cells and can be quantified spectrophotometrically after solubilization.[6]

Step-by-Step Methodology:

-

Cell Seeding:

-

Trypsinize and count the desired cancer cells.

-

Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate at 37°C in a 5% CO2 humidified atmosphere for 24 hours to allow for cell attachment.[6]

-

-

Compound Treatment:

-

Prepare a series of dilutions of the morpholine derivative in culture medium.

-

Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells.

-

Include wells with untreated cells (vehicle control) and wells with medium only (blank control).

-

Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

Solubilization of Formazan:

-

Absorbance Measurement:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[9]

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration of the compound relative to the untreated control.

-

Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software.

-

Caption: Experimental workflow for the MTT cytotoxicity assay.

Antimicrobial Activity of Morpholine Derivatives

Morpholine derivatives have demonstrated a broad spectrum of antimicrobial activity against various pathogenic bacteria and fungi.[12][13][14]

Mechanism of Action

The precise mechanisms of antimicrobial action can vary depending on the specific derivative. However, some proposed mechanisms include:

-

Inhibition of Bacterial Protein Synthesis: Certain morpholine-containing compounds, such as the oxazolidinone antibiotic linezolid, act by inhibiting the initiation of bacterial protein synthesis.[12]

-

Disruption of Cell Membrane Integrity: The lipophilic nature of some morpholine derivatives may facilitate their interaction with and disruption of the bacterial cell membrane.

-

Enzyme Inhibition: Morpholine derivatives can inhibit essential bacterial enzymes, such as urease, which is a virulence factor in some pathogenic bacteria.[12]

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The antimicrobial efficacy of morpholine derivatives is typically determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

| Compound | Microorganism | MIC (µg/mL) | Reference |

| Compound 12 | Mycobacterium smegmatis | 15.6 | [12] |

| Compound 3 | Various bacterial strains | 3.125 - 31 | [13] |

| Compound 6 | Various bacterial strains | 6.25 - 12.5 | [15] |

Experimental Protocol: Broth Microdilution for Antimicrobial Susceptibility Testing

The broth microdilution method is a standardized and quantitative technique for determining the MIC of an antimicrobial agent.[5][16]

Principle: A standardized inoculum of a microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium in a microtiter plate. The lowest concentration that inhibits visible growth after incubation is the MIC.[17]

Step-by-Step Methodology:

-

Preparation of Antimicrobial Agent Dilutions:

-

Prepare a stock solution of the morpholine derivative in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the stock solution in a sterile 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).[5]

-

-

Inoculum Preparation:

-

From a fresh culture of the test microorganism, prepare a bacterial suspension and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).[5]

-

Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the wells.

-

-

Inoculation:

-

Add the standardized inoculum to each well of the microtiter plate containing the antimicrobial dilutions.

-

Include a growth control well (inoculum without the compound) and a sterility control well (broth only).

-

-

Incubation:

-

Incubate the plate at the optimal temperature for the test microorganism (e.g., 35-37°C) for 16-20 hours.[4]

-

-

Determination of MIC:

-

After incubation, visually inspect the wells for turbidity.

-

The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.[4]

-

Anti-inflammatory and Antidepressant Activities